molecular formula C11H15N3O4 B8535320 tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR

tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR

Cat. No.: B8535320
M. Wt: 253.25 g/mol
InChI Key: YJYJATIUIUXMHI-UHFFFAOYSA-N
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Description

tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is an organic compound with the molecular formula C12H18N4O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 2-position, linked to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate typically involves the reaction of 3-nitropyridine-2-amine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of tert-butyl 2-[(3-aminopyridin-2-YL)amino]acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

tert-butyl 2-[(3-nitropyridin-2-yl)amino]acetate

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-9(15)7-13-10-8(14(16)17)5-4-6-12-10/h4-6H,7H2,1-3H3,(H,12,13)

InChI Key

YJYJATIUIUXMHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of H-Gly-OtBu.HCl (1.57 g) in MeCN (35 mL) was added 2-chloro-3-nitropyridine (1.5 g) and DIPEA (4.01 mL). The resulting yellow solution was heated up to 80° C. for 14 h. The reaction mixture was evaporated to dryness. The residue was taken up in DCM, washed with water and brine and the aq. phases were extracted with DCM. The combined org. layers were dried (MgSO4), filtrated off and evaporated in vacuo to afford 2.44 g of yellow solid. LC-MS (C): tR=0.81 min; [M+H]+: 254.27
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4.01 mL
Type
reactant
Reaction Step Two

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